3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C₈H₁₂N₂O. This compound is part of the pyridinone family, which is known for its diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one typically involves the reaction of enamino ketones with ammonium acetate. The enamino ketones are obtained by heating benzene solutions of 1,3-dicarbonyl compounds with ammonium acetate . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced equipment and controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridinones and amine derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one: This compound has similar structural features but includes a trifluoromethyl group, which imparts different chemical and biological properties.
N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-2-chloroacetamide: Another related compound with distinct substituents that influence its reactivity and applications.
Uniqueness
3-Amino-6-ethyl-1-methyl-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties. This makes it versatile for various chemical reactions and applications in different scientific fields .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-6-ethyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-4-5-7(9)8(11)10(6)2/h4-5H,3,9H2,1-2H3 |
InChI Key |
FNPNMHROGDAYMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C(=O)N1C)N |
Origin of Product |
United States |
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